N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide
Description
N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a benzohydrazide derivative characterized by a 4-benzyloxy-substituted benzylidene moiety and a 2,4-dihydroxybenzohydrazide backbone. This compound belongs to a class of hydrazone derivatives known for their versatility in medicinal chemistry, particularly in enzyme inhibition and structural diversity.
Properties
CAS No. |
478534-21-3 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O4/c24-17-8-11-19(20(25)12-17)21(26)23-22-13-15-6-9-18(10-7-15)27-14-16-4-2-1-3-5-16/h1-13,24-25H,14H2,(H,23,26)/b22-13+ |
InChI Key |
VHAIIZKEJFMUKF-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Standard Condensation Method
Reagents :
- 2,4-Dihydroxybenzohydrazide (1 mmol)
- 4-(Benzyloxy)benzaldehyde (1 mmol)
- Methanol (50 mL)
Procedure :
Solvent and Catalytic Variations
| Variation | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ethanol reflux | 78°C, 6 hours, no catalyst | 68 | 93 | |
| Methanol/HCl | 65°C, 3 hours, 0.1 M HCl | 82 | 96 | |
| Acetic acid | 118°C, 2 hours, glacial acetic acid | 75 | 91 |
Key Observations :
- Methanol with trace HCl accelerates the reaction, achieving higher yields in shorter durations.
- Prolonged heating in ethanol without catalysts reduces side products like Schiff base oligomers.
Mechanistic Insights
The condensation follows a three-step mechanism:
- Nucleophilic Attack : The hydrazide’s -NH₂ group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
- Proton Transfer : Acidic conditions facilitate protonation of the hydroxyl group, enhancing water elimination.
- Dehydration : Loss of water yields the hydrazone with an E-configuration, stabilized by intramolecular hydrogen bonding.
Stereochemical Control :
- The E-isomer predominates due to steric hindrance between the benzyloxy and dihydroxy groups in the Z-form.
- IR spectroscopy confirms hydrazone formation via a C=N stretch at 1600–1620 cm⁻¹ and N-H bending at 1550 cm⁻¹.
Purification and Characterization
Recrystallization
Spectroscopic Data
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Structural Characterization
- IR Spectroscopy : Key peaks include O–H (3461–3300 cm⁻¹), N–H (3300 cm⁻¹), C=O (1687–1630 cm⁻¹), and C–O (aromatic ether, ~1250 cm⁻¹) .
- NMR : The ¹H NMR spectrum shows signals for hydroxyl protons (δ 11.68 ppm), benzylidene protons (δ 8.25–7.69 ppm), and aromatic protons (δ 7.21–7.02 ppm). The E-configuration of the hydrazone bond is confirmed by coupling patterns .
Comparative Analysis with Structural Analogues
Structural Comparisons
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to be >200°C, similar to analogues with hydroxyl/methoxy groups (: 230–245°C; : 224–228°C). Chloro-substituted derivatives exhibit higher melting points due to crystallinity () .
- Solubility : The 2,4-dihydroxy groups improve aqueous solubility compared to methoxy or chloro analogues but reduce lipid membrane permeability .
Research Findings and Trends
- Substituent Position : Para-substituted benzylidenes (e.g., 4-benzyloxy) generally yield higher bioactivity than ortho/meta analogues ().
- Hybrid Analogues : Incorporation of heterocycles (e.g., triazoles, thiazoles) enhances target selectivity and pharmacokinetic profiles () .
- Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction times (20 h → 2–4 h) and improves yields (82% vs. 57% for conventional methods) .
Biological Activity
N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C21H18N2O4
- SMILES : C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O
- InChIKey : VHAIIZKEJFMUKF-LPYMAVHISA-N
The compound features a hydrazide functional group linked to a substituted benzylidene moiety, which is known to influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential as an anti-cancer agent and its effects on various enzyme systems.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to free radical scavenging abilities, thereby reducing oxidative stress in biological systems.
2. Enzyme Inhibition
In studies involving related compounds, such as derivatives of benzylidene hydrazones, notable inhibitory effects on monoamine oxidase (MAO) enzymes have been observed. For example, derivatives showed selective inhibition of MAO-B with IC50 values significantly lower than those of standard inhibitors like rasagiline and safinamide . This suggests that this compound may also possess similar enzyme inhibitory properties.
3. Cytotoxicity
Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzylidene derivatives have shown IC50 values in the micromolar range against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) . While specific data on this compound is lacking, it is reasonable to hypothesize that it could exhibit similar cytotoxic effects due to its structural similarities.
Table 1: Comparative Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | PC-3 | 3.56 | EGFR/PI3K/Akt/m-TOR signaling pathway |
| Compound 4b | MDA-MB-231 | 8.99 | Induction of apoptosis |
| This compound | TBD | TBD |
Note : Specific data for this compound is currently unavailable; further research is required to establish its cytotoxic profile.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
